4,6-Dimethyl-2(3H)-benzothiazolone
Overview
Description
4,6-Dimethyl-2(3H)-benzothiazolone is a heterocyclic organic compound belonging to the benzothiazole family. This compound features a benzene ring fused to a thiazole ring, with two methyl groups attached at positions 4 and 6. Benzothiazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Scientific Research Applications
4,6-Dimethyl-2(3H)-benzothiazolone has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer properties, making it valuable in biological studies.
Medicine: It is used in the development of pharmaceuticals, particularly in the treatment of bacterial infections and cancer.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Future Directions
The future directions for research on “4,6-Dimethyl-2(3H)-benzothiazolone” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties . Additionally, more studies are needed to fully understand its safety and hazards .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2(3H)-benzothiazolone typically involves the cyclization of 2-aminothiazole derivatives with appropriate methylating agents. One common method is the reaction of 2-aminothiazole with chloroacetic acid in the presence of a base, followed by methylation using methyl iodide or dimethyl sulfate.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch processes. These methods ensure high purity and yield, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethyl-2(3H)-benzothiazolone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, such as halides or alkyl groups.
Mechanism of Action
The mechanism by which 4,6-Dimethyl-2(3H)-benzothiazolone exerts its effects involves interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death. In anticancer applications, it may interfere with cell proliferation and induce apoptosis in cancer cells.
Comparison with Similar Compounds
4,6-Dimethyl-2(3H)-benzothiazolone is structurally similar to other benzothiazole derivatives, such as 2-methylbenzothiazole and 6-methylbenzothiazole. its unique substitution pattern at positions 4 and 6 imparts distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity, making it a valuable compound in various applications.
List of Similar Compounds
2-Methylbenzothiazole
6-Methylbenzothiazole
Benzothiazole
2-Aminobenzothiazole
2-Hydroxybenzothiazole
Properties
IUPAC Name |
4,6-dimethyl-3H-1,3-benzothiazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-5-3-6(2)8-7(4-5)12-9(11)10-8/h3-4H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSKATDZHMEORB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=O)N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40230400 | |
Record name | 2(3H)-Benzothiazolone, 4,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40230400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80567-67-5 | |
Record name | 2(3H)-Benzothiazolone, 4,6-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080567675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(3H)-Benzothiazolone, 4,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40230400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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